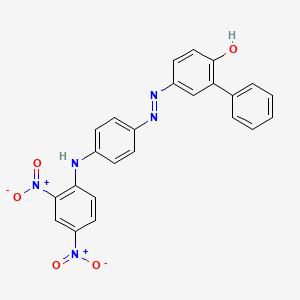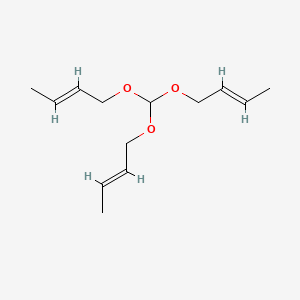
Propan-2-ol-Komplex mit Zirconium(IV)-isopropoxid;Zirconium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
zirconium(IV) isopropoxide isopropanol: is a chemical compound with the molecular formula Zr(OCH(CH₃)₂)₄ · (CH₃)₂CHOH . It is a coordination complex where zirconium is bonded to isopropoxide ligands and isopropanol. This compound is widely used as a precursor in the synthesis of zirconium-containing materials, including zirconia (ZrO₂), which is known for its high mechanical strength, chemical durability, and alkali resistance .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Precursor for Zirconia: zirconium(IV) isopropoxide isopropanol is used as a precursor for the synthesis of zirconia, which is utilized in various chemical processes and materials
Biology and Medicine:
Biomedical Implants: Zirconia derived from this compound is used in biomedical implants due to its biocompatibility and mechanical properties.
Industry:
Wirkmechanismus
Target of Action
The primary target of the Zirconium(IV) isopropoxide isopropanol complex is the synthesis of olefin-functionalized zirconium-containing monomers . These monomers play a crucial role in the manufacture of hybrid zirconium-containing polymers .
Mode of Action
The Zirconium(IV) isopropoxide isopropanol complex acts as a precursor in the synthesis of olefin-functionalized zirconium-containing monomers . It interacts with its targets through a process known as ring-opening polymerization . This interaction results in the formation of hybrid zirconium-containing polymers .
Biochemical Pathways
The Zirconium(IV) isopropoxide isopropanol complex affects the biochemical pathway of polymer synthesis. It contributes to the production of various materials, particularly (doped) oxide nanocrystals . The size of these oxide nanocrystals can be tuned by varying the metal alkoxide .
Result of Action
The action of the Zirconium(IV) isopropoxide isopropanol complex results in the formation of olefin-functionalized zirconium-containing monomers . These monomers are then used to manufacture hybrid zirconium-containing polymers . Additionally, it can be used as a source of zirconia, a material known for its high mechanical strength, chemical durability, and alkali resistance .
Action Environment
The action, efficacy, and stability of the Zirconium(IV) isopropoxide isopropanol complex are influenced by environmental factors such as temperature and moisture . For instance, the synthesis of zirconium and hafnium alkoxides requires rigorous anhydrous conditions . Furthermore, the compound is moisture-sensitive, necessitating careful storage and handling .
Biochemische Analyse
Biochemical Properties
It is known to be a precursor for the synthesis of olefin-functionalized zirconium-containing monomers These monomers can interact with various enzymes and proteins during the polymerization process
Cellular Effects
As a precursor to ZrO2, it may influence cell function through the properties of ZrO2
Molecular Mechanism
As a precursor to ZrO2, it may exert its effects at the molecular level through the properties of ZrO2 This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Synthesis: zirconium(IV) isopropoxide isopropanol can be synthesized by reacting zirconium tetrachloride (ZrCl₄) with isopropanol (CH₃CHOHCH₃) in the presence of a base such as sodium isopropoxide (NaOCH(CH₃)₂). .
Industrial Production Methods: Industrial production of zirconium(IV) isopropoxide isopropanol complex often involves large-scale reactions using high-purity zirconium tetrachloride and isopropanol. The process is carried out in a controlled environment to ensure the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Water (H₂O) is the primary reagent used in hydrolysis reactions.
Condensation: The condensation reaction may require heating to facilitate the formation of zirconium oxide.
Major Products:
Zirconium Hydroxide (Zr(OH)₄): Formed during the initial hydrolysis reaction.
Zirconium Oxide (ZrO₂): Produced through the condensation of zirconium hydroxide.
Vergleich Mit ähnlichen Verbindungen
Zirconium(IV) butoxide: Similar to zirconium(IV) isopropoxide isopropanol complex but with butoxide ligands instead of isopropoxide.
Titanium(IV) isopropoxide: Contains titanium instead of zirconium and is used in similar applications.
Hafnium(IV) isopropoxide: Contains hafnium instead of zirconium and shares similar properties.
Uniqueness:
zirconium(IV) isopropoxide isopropanol: is unique due to its specific coordination with isopropanol, which enhances its solubility and reactivity in various chemical processes
Eigenschaften
IUPAC Name |
propan-2-ol;zirconium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C3H8O.Zr/c5*1-3(2)4;/h5*3-4H,1-2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVICDBMBMSJAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Zr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H40O5Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14717-56-7 |
Source


|
| Record name | Tetrakis(isopropoxy)zirconium(IV)*isopropanol adduct | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Zirconium(IV) isopropoxide isopropanol complex in nanocrystal synthesis?
A: Zirconium(IV) isopropoxide isopropanol complex acts as a precursor for the formation of zirconia (ZrO2) nanocrystals. In the described research [, ], the complex undergoes a solvothermal reaction in benzyl alcohol, leading to the formation of highly crystalline ZrO2 nanoparticles.
Q2: How can the surface of these zirconia nanocrystals be modified?
A: The surface of the synthesized ZrO2 nanocrystals can be modified using various silane coupling agents (SCAs) [, ]. This functionalization process improves the nanoparticles' dispersibility in different organic solvents, making them suitable for various applications. For instance, researchers successfully utilized 3-aminopropyltriethoxysilane (APTES), decyltrimethoxysilane (DTMS), and 3-(trimethoxysilyl) propyl methacrylate (MPS) to modify the surface of ZrO2 nanocrystals and enhance their dispersion in solvents like tetrahydrofuran (THF) and o-phenylphenoxyethyl acrylate (OPPEA) [].
Q3: What factors influence the stability of zirconia nanocrystal dispersions?
A3: The long-term stability of the ZrO2 nanocrystal dispersions is influenced by several factors, including:
- Type of silane coupling agent used: Different SCAs result in varying degrees of hydrolysis and condensation, affecting the overall stability [].
- Solvent polarity: High polarity, often due to the attached SCA, can negatively impact the dispersion's stability over time [].
- Interparticle interactions: The presence of certain functional groups on the modified surface can lead to interparticle coupling and subsequent aggregation, decreasing stability [].
Q4: What are the potential applications of these surface-modified zirconia nanocrystals?
A4: The ability to finely control the surface chemistry and dispersion of these ZrO2 nanocrystals through SCA modification makes them promising for various applications, including:
- High refractive index materials: The research indicates that incorporating these modified ZrO2 nanocrystals into polymers like OPPEA can yield materials with a high refractive index, potentially useful in optical applications [].
- UV-curable coatings: While not directly addressed in the provided abstracts, research suggests that highly dispersible zirconia nanoparticles can be incorporated into UV-curable poly(urethane-acrylate) coatings, enhancing their properties. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
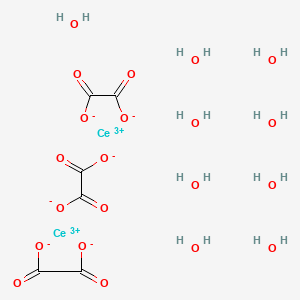
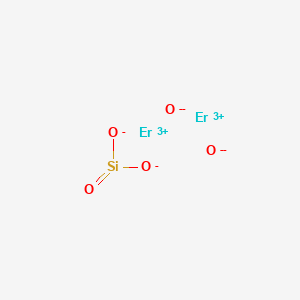
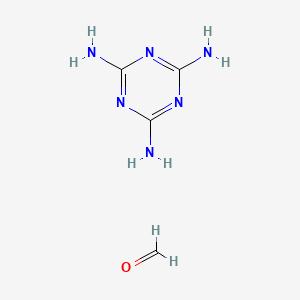


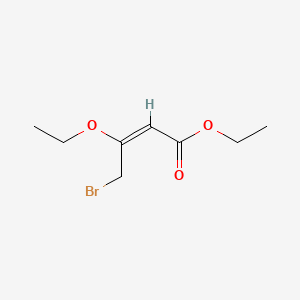
![[(5R,10R,13R,17R)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1143452.png)


